![molecular formula C23H24N6O2 B2891722 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1207018-54-9](/img/structure/B2891722.png)

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

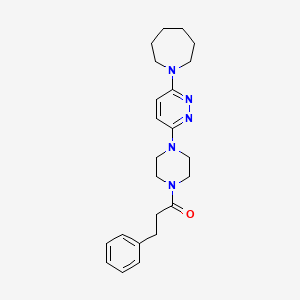

The compound contains several functional groups including a benzimidazole, an oxadiazole, and a piperidine. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological applications . Oxadiazoles are another class of heterocyclic compounds that have been found to exhibit a wide range of biological activities. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the benzimidazole could be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative . The oxadiazole could be synthesized through the cyclization of a suitable precursor .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Design and Synthesis of Antimycobacterial Agents

- Researchers have focused on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, based on the structure of previously discovered compounds, showing significant activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds have been identified as potent scaffolds for further SAR (Structure-Activity Relationship) studies, opening new directions for antimycobacterial drug development (Lv et al., 2017).

Antibacterial Study of N-Substituted Derivatives

- N-substituted derivatives of specific compounds have been synthesized and demonstrated moderate to high antibacterial activity. This research underscores the relevance of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Antiviral and Anticancer Applications

Development of Antirhinovirus Agents

- The synthesis and evaluation of a series of compounds as potential antirhinovirus agents highlight the therapeutic potential of such molecules in treating viral infections. These studies contribute to the ongoing search for effective treatments against human rhinovirus (Hamdouchi et al., 1999).

Anticancer Research: Anaplastic Lymphoma Kinase Inhibitors

- Research into novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment has identified compounds that show promise in efficacy studies. These studies focus on overcoming the challenges of enzymatic hydrolysis in plasma, contributing to the development of more stable and potent ALK inhibitors (Teffera et al., 2013).

Antioxidant and Enzyme Inhibition

Synthesis and Bioactivity of Benzamides and Metal Complexes

- The synthesis of new benzamides and their copper and cobalt complexes has been explored for their potential antioxidant and antimicrobial activities. This research demonstrates the importance of structural modification in enhancing the bioactivity of such compounds (Khatiwora et al., 2013).

Corrosion Inhibition

Benzimidazole Derivatives as Corrosion Inhibitors

- Benzimidazole derivatives have been studied for their action as corrosion inhibitors, showcasing the practical applications of these compounds in protecting materials from corrosion. Such studies are crucial for industrial applications where material longevity and integrity are of paramount importance (Yadav et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as1H-benzo[d]imidazole derivatives , have been reported to inhibit the Spleen tyrosine kinase (Syk) . Syk is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells .

Mode of Action

Similar compounds have been found to exhibit excellent inhibitory activity on the syk enzyme . This inhibition could potentially lead to a decrease in the abnormal activation of Syk, which is closely related to the occurrence and development of hematological malignancies .

Biochemical Pathways

Given the potential inhibition of syk, it can be inferred that the compound may affect theB cell receptor (BCR) signaling pathway . This pathway plays a crucial role in B cell development, differentiation, and activation.

Result of Action

Similar compounds have shown significant antiproliferative activity on selected human cancer cell lines . This suggests that the compound could potentially inhibit cell proliferation, thereby exerting an anticancer effect.

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c30-23(24-14-21-27-22(28-31-21)16-6-2-1-3-7-16)17-10-12-29(13-11-17)15-20-25-18-8-4-5-9-19(18)26-20/h1-9,17H,10-15H2,(H,24,30)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGVHGXLQCLKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2891642.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)